Phoratoxon

Description

Structure

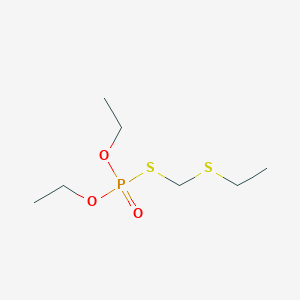

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXFZNGITFNSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037586 | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2600-69-3 | |

| Record name | Phorate oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2600-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002600693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY09QD27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phorate Oxon: A Technical Guide to its Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorate oxon is the primary toxic metabolite of the organophosphate insecticide phorate. Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for phorate oxon. Detailed experimental protocols for its analysis, along with a summary of its metabolic pathway and mechanism of action, are presented to support research and development activities in toxicology and drug development.

Chemical Structure and Identification

Phorate oxon, with the IUPAC name O,O-Diethyl S-(ethylthiomethyl) phosphorothioate, is the oxygen analog of phorate. The thione sulfur in phorate is replaced by an oxygen atom, a bioactivation that significantly increases its toxicity.

-

Chemical Formula: C7H17O3PS2

-

Molecular Weight: 244.31 g/mol

-

CAS Number: 2600-69-3

-

SMILES: CCOP(=O)(OCC)SCSCC

-

InChI Key: FMXFZNGITFNSAG-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of phorate oxon is provided in the table below. These properties are crucial for understanding its environmental fate, transport, and toxicokinetics.

| Property | Value | Source(s) |

| Molecular Weight | 244.31 g/mol | [1] |

| Boiling Point | 118-120 °C at 0.8 mmHg | [2] |

| Melting Point | Data not available | |

| Density | 1.16 g/mL | [3] |

| Vapor Pressure | 0.0008 mmHg at 20 °C | [3] |

| Water Solubility | 50 mg/L (for phorate) | [1][2] |

| Flash Point | 160 °C (open cup) | [3] |

Mechanism of Action and Metabolism

The primary mechanism of toxicity for phorate oxon is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Phorate itself is bioactivated to phorate oxon in the liver by cytochrome P450 (CYP) enzymes. Phorate oxon can be further metabolized to phorate oxon sulfoxide and phorate oxon sulfone, which are also potent AChE inhibitors.

References

An In-depth Technical Guide to the Mechanism of Action of Phorate Oxon

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phorate, a widely utilized organophosphate pesticide, exerts its primary toxic effects through its bioactivated metabolite, phorate oxon. This document provides a comprehensive technical overview of the mechanism of action of phorate oxon, focusing on its metabolic activation, molecular interaction with its primary target, and the subsequent physiological cascade. Quantitative data on its inhibitory potency are presented, alongside detailed experimental protocols for assessing its activity. Visual diagrams are provided to illustrate key pathways and workflows, offering a detailed resource for professionals in toxicology and pharmacology.

Bioactivation of Phorate to Phorate Oxon

Phorate itself is a relatively weak inhibitor of acetylcholinesterase (AChE).[1] Its toxicity is primarily dependent on metabolic activation within the host organism. This bioactivation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, primarily in the liver.[2] The process involves oxidative desulfuration, where the thione (P=S) group of phorate is converted to an oxon (P=O) group, yielding the more potent and toxic metabolite, phorate oxon (PHO).[2][3]

Further metabolism of phorate oxon by CYPs can lead to the formation of even more potent AChE inhibitors: phorate-oxon sulfoxide (PHX) and phorate-oxon sulfone (PHS).[1][2] This multi-step bioactivation can contribute to a delay in the onset of toxic signs following exposure to the parent compound, phorate.[2]

Caption: Bioactivation pathway of phorate via cytochrome P450 enzymes.

Molecular Mechanism of Acetylcholinesterase Inhibition

The primary molecular target of phorate oxon is acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses and neuromuscular junctions.[6][7]

Phorate oxon acts as an irreversible inhibitor of AChE.[3][8] The phosphorus atom of the oxon metabolite is highly electrophilic and is attacked by the nucleophilic serine hydroxyl group within the catalytic triad of the AChE active site.[1][9] This results in the formation of a stable, covalent phosphoserine bond.[9] The phosphorylated enzyme is catalytically inactive and unable to hydrolyze acetylcholine.[7][10] This inhibition leads to the accumulation of ACh in the synaptic cleft.[1][2]

Caption: Mechanism of AChE inhibition by phorate oxon at the synapse.

Physiological Consequences of AChE Inhibition

The accumulation of acetylcholine resulting from AChE inhibition leads to hyperstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[2] This widespread cholinergic overstimulation manifests as a toxicological syndrome known as a "cholinergic crisis".[2][3] The clinical signs include:

-

Muscarinic effects: Excessive salivation, lacrimation, urination, and defecation (SLUD).[2]

-

Nicotinic effects: Muscle fasciculations, tremors, cramping, and eventually flaccid paralysis.[6]

-

Central Nervous System effects: Seizures, convulsions, and respiratory depression.[2][8]

Ultimately, lethality from phorate oxon poisoning is often due to respiratory failure resulting from a combination of central respiratory depression, paralysis of respiratory muscles, and excessive bronchial secretions.[2][3]

Quantitative Inhibition Data

The inhibitory potency of phorate and its metabolites against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency. The data below summarizes the IC50 values for phorate and its key metabolites against rat brain AChE.

| Compound | IC50 (nM) | Relative Potency vs. Phorate | Source |

| Phorate | > 100,000 | Baseline | [1] |

| Phorate Oxon (PHO) | 650 | > 150x | [1] |

| Phorate-Oxon Sulfoxide (PHX) | 500 | > 200x | [1] |

| Phorate-Oxon Sulfone (PHS) | 350 | > 285x | [1] |

| Paraoxon (Reference Compound) | 23 | > 4300x | [1] |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity and inhibition.[11][12]

A. Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the AChE activity.

B. Materials:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or rat brain homogenate)

-

Phorate oxon stock solution (in a suitable solvent like ethanol or DMSO)

-

Acetylthiocholine iodide (ATCI) solution (14 mM)

-

DTNB solution (10 mM)

-

96-well microplate

-

Spectrophotometric microplate reader

C. Methodology:

-

Preparation: Prepare serial dilutions of phorate oxon test solutions to determine the IC50 value. A solvent control (without inhibitor) is run in parallel.

-

Enzyme and Inhibitor Incubation:

-

To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[11]

-

Add 10 µL of the phorate oxon solution (or solvent for control).[11]

-

Add 10 µL of the AChE enzyme solution.[11]

-

Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[11][12]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the control (uninhibited) sample using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of phorate oxon that causes 50% inhibition of AChE activity, typically through a log-logit or non-linear regression analysis.[1]

-

Caption: Experimental workflow for the AChE inhibition assay.

Conclusion

The mechanism of action of phorate oxon is a well-defined process involving metabolic activation followed by the irreversible inhibition of acetylcholinesterase. This inhibition disrupts cholinergic neurotransmission, leading to a predictable and severe toxidrome. Understanding the molecular details of this process, supported by quantitative potency data and robust experimental protocols, is essential for the fields of toxicology, risk assessment, and the development of potential antidotal therapies.

References

- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 3. Kinetic Analysis of Oxime-Assisted Reactivation of Human, Guinea Pig, and Rat Acetylcholinesterase Inhibited by the Organophosphorus Pesticide Metabolite Phorate Oxon (PHO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phorate | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phorate | Organophosphate, Insecticide, Teratogenicity | Britannica [britannica.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

An In-depth Technical Guide on the Environmental Fate and Transport of Phorate Oxon

Introduction

Phorate is a systemic organophosphate insecticide and nematicide used to control a range of agricultural pests.[1][2] In the environment and within organisms, the parent compound, phorate, undergoes metabolic activation through oxidation to form its more toxic metabolites. The primary mechanism of toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][3][4]

Phorate oxon (PHO) is the oxygen analog of phorate, formed through oxidative desulfuration, which converts the thione (P=S) group to an oxon (P=O) group.[5] This transformation significantly increases its potency as an AChE inhibitor. Phorate oxon itself is not stable in the environment and can be further oxidized to even more potent inhibitors, phorate-oxon sulfoxide (PHX) and phorate-oxon sulfone (PHS).[3] Understanding the environmental fate and transport of phorate oxon is critical for assessing its ecological risk, potential for exposure to non-target organisms, and its persistence in various environmental compartments. This guide provides a detailed overview of its degradation pathways, mobility, and the experimental methodologies used in its study.

Physicochemical Properties of Phorate and Phorate Oxon

The environmental behavior of a pesticide is largely governed by its physicochemical properties. While data for phorate oxon is sometimes limited, the properties of the parent compound, phorate, provide a crucial baseline for predicting its fate.

| Property | Phorate | Phorate Oxon | Reference(s) |

| Chemical Formula | C₇H₁₇O₂PS₃ | C₇H₁₇O₃PS₂ | [6][7] |

| Molecular Weight | 260.4 g/mol | 244.3 g/mol | [6][7] |

| Water Solubility | 50 mg/L at 25°C | Data not widely available, but organophosphates are generally sparingly soluble. | [2][6] |

| Vapor Pressure | 0.000638 mm Hg (0.11 Pa) at 20-25°C | Data not widely available. | [2][6] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.92 - 4.26 | Data not widely available, but oxidation may decrease this value. | [2] |

| Henry's Law Constant | 4.37 x 10⁻⁶ atm-m³/mol | Data not widely available. | [6] |

Environmental Degradation Pathways

Phorate oxon is a transient metabolite subject to further degradation through both abiotic and biotic processes. These processes determine its persistence in the environment.

Abiotic Degradation

Hydrolysis: Hydrolysis is a key degradation pathway for organophosphate pesticides, involving the cleavage of ester bonds. The rate is highly dependent on pH. Phorate is relatively stable under acidic to neutral conditions but degrades more rapidly in alkaline media.[6] While specific data for the oxon is scarce, similar pH dependency is expected.

| Compound | pH | Half-life (days) | Conditions | Reference(s) |

| Phorate | 5.7 | 52 | - | [6] |

| Phorate | 8.5 | 61 | - | [6] |

| Phorate | 9.4 | 62 | - | [6] |

| Phorate | 10.25 | 33 | Alkaline conditions | [6] |

Photolysis: Photodegradation by sunlight is another significant route of dissipation. Studies on the parent compound show that it degrades relatively quickly when exposed to light in both water and soil.

| Compound | Medium | Half-life (days) | Conditions | Reference(s) |

| Phorate | Water | 1.1 | Aqueous solution | [6] |

| Phorate | Soil | 1.8 | At 25°C | [6] |

Biotic Degradation

Microbial degradation is a primary factor in the breakdown of phorate and its metabolites in soil and aquatic systems.[8][9] Various bacterial strains have been identified that can utilize organophosphates as a source of carbon or phosphorus.[10][11][12] The initial transformation of phorate involves rapid oxidation to phorate sulfoxide and phorate sulfone.[4] Phorate is also converted to phorate oxon. These metabolites are then subject to further microbial breakdown.

Studies have shown that microbial consortia can achieve high degradation rates for the parent compound, which implies subsequent degradation of its metabolites like the oxon.

| Compound | System | Degradation Rate | Half-life (days) | Reference(s) |

| Phorate | Aqueous solution with Pseudomonas strains | 69% - 94.5% in 14 days | 3.58 - 6.02 | [10] |

| Phorate | Soil with microbial consortia | 98.31% in 42 days | Not specified | [9] |

The degradation of phorate and phorate oxon proceeds through oxidation of the thioether sulfur, leading to sulfoxide and sulfone derivatives. These metabolites are generally more persistent and, in the case of the oxon series, more potent AChE inhibitors than the parent compound.[4][13]

Caption: Figure 1: Phorate transformation to phorate oxon and its subsequent degradation.

Environmental Transport and Mobility

The movement of phorate oxon between environmental compartments is dictated by its tendency to adsorb to soil, its water solubility, and its volatility.

Sorption and Mobility in Soil

The mobility of a pesticide in soil is often described by the soil organic carbon-water partition coefficient (K_oc_).[14][15] This value indicates the chemical's tendency to bind to organic matter in the soil versus remaining in the soil water. A high K_oc_ value signifies strong binding and low mobility, reducing the risk of leaching into groundwater.[14][16]

| Compound | K_oc_ Range (mL/g) | Mobility Classification | Interpretation | Reference(s) |

| Phorate | 543 - 3,200 | Low to Slight | Expected to adsorb to soil particles, limiting movement. | [6] |

Given these values for the parent compound, phorate and its metabolite phorate oxon are expected to have limited mobility in soils with moderate to high organic content. However, in sandy soils with low organic matter, the potential for leaching may increase.[17]

Volatility

Volatility describes the tendency of a chemical to vaporize into the atmosphere. It is a function of its vapor pressure and water solubility, often expressed as the Henry's Law constant.[18] Phorate's Henry's Law constant (4.37 x 10⁻⁶ atm-m³/mol) suggests that volatilization from moist soil and water surfaces can occur, although this process is expected to be significantly reduced by its tendency to adsorb to soil particles.[6]

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism to concentrations higher than in the surrounding environment. The Bioconcentration Factor (BCF) is a common measure for aquatic organisms.

| Compound | BCF | Bioaccumulation Potential | Interpretation | Reference(s) |

| Phorate | 90 | Moderate | Suggests a potential for accumulation in aquatic organisms. | [6] |

The moderate BCF for phorate indicates that it and its metabolites, including phorate oxon, could accumulate in aquatic food webs, posing a risk to higher trophic levels.[19]

Experimental Protocols

The determination of environmental fate parameters relies on standardized laboratory and field studies.[18][20]

Protocol for Determining Soil Metabolism and Degradation Rate

-

Soil Selection and Preparation: Select representative agricultural soils. The soils are typically passed through a 2 mm sieve and their key properties (pH, organic carbon content, texture) are characterized.

-

Application: A solution of radiolabeled (e.g., ¹⁴C) phorate or phorate oxon is applied to the soil samples to achieve a desired concentration.

-

Incubation: The treated soil samples are incubated in the dark under controlled temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity) conditions. Aerobic or anaerobic conditions can be established as required.[20]

-

Sampling: Duplicate samples are removed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

-

Extraction: Soil samples are extracted using an appropriate solvent or combination of solvents (e.g., acetonitrile and water). Multiple extractions are performed to ensure high recovery.

-

Analysis: The extracts are analyzed to quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) are standard analytical techniques.[21][22][23][24] Radioactivity can be measured by Liquid Scintillation Counting (LSC).

-

Data Calculation: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀) using first-order kinetics.

Protocol for Determining Soil Adsorption Coefficient (K_oc_)

This protocol is based on the OECD 106 guideline, the "batch equilibrium method."

-

Soil and Chemical Preparation: Several soil types with varying organic carbon content are used. A stock solution of the test chemical (e.g., phorate oxon) is prepared in a 0.01 M calcium chloride solution, which acts as a background electrolyte.

-

Equilibration: Known masses of soil are placed in centrifuge tubes with a known volume of the chemical solution. The tubes are shaken in a constant temperature bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Separation: The tubes are centrifuged at high speed to separate the solid phase (soil) from the aqueous phase.

-

Analysis: The concentration of the chemical remaining in the aqueous phase is measured using a suitable analytical method like LC-MS/MS.

-

Calculation: The amount of chemical adsorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The soil-water distribution coefficient (K_d_) is calculated as the ratio of the chemical concentration in soil to the concentration in water.[14][15]

-

Normalization: The K_d_ value for each soil is normalized to its organic carbon content to calculate K_oc_ (K_oc_ = (K_d_ / % organic carbon) * 100).

Caption: Figure 2: General experimental workflow for a soil metabolism study.

Conclusion

Phorate oxon, a potent toxic metabolite of the insecticide phorate, is an environmentally relevant compound whose fate is governed by a combination of chemical and biological processes. Its persistence is limited by hydrolysis (especially in alkaline conditions), photolysis, and microbial degradation. The primary degradation pathway involves further oxidation to sulfoxide and sulfone analogs. With low to slight mobility in soil, the risk of leaching into groundwater is generally low, except in soils with very low organic content. However, its moderate potential for bioaccumulation warrants consideration for risks within aquatic ecosystems. The standardized experimental protocols outlined herein are essential for generating the reliable data needed to perform comprehensive environmental risk assessments for phorate oxon and other pesticide metabolites.

References

- 1. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 2. canada.ca [canada.ca]

- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 6. Phorate | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phorate oxon | C7H17O3PS2 | CID 75780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Biodegradation of phorate by bacterial strains in the presence of humic acid and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypersalinity Acclimation Increases the Toxicity of the Insecticide Phorate in Coho Salmon (Oncorhynchus kisutch) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 16. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 19. Phorate 10CG: Overview of uses, environmental impact, and safety concerns | Deep Science Publishing [deepscienceresearch.com]

- 20. epa.gov [epa.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. medwinpublishers.com [medwinpublishers.com]

- 24. researchgate.net [researchgate.net]

The Silent Threat: A Technical Guide to the Toxicity of Phorate Oxon in Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate, a systemic organophosphate insecticide, is widely used in agriculture to control a variety of pests. However, its high toxicity extends beyond target insects, posing a significant threat to a wide range of non-target organisms. The primary mechanism of phorate's toxicity is mediated through its metabolic activation to phorate oxon, a potent inhibitor of acetylcholinesterase (AChE). This technical guide provides an in-depth analysis of the toxicity of phorate oxon to non-target organisms, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action: Acetylcholinesterase Inhibition

Phorate itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily due to its rapid metabolic conversion to phorate oxon, a process that occurs in both target and non-target organisms, as well as in the environment.[1][2] Phorate oxon is a potent and irreversible inhibitor of AChE, an enzyme crucial for the termination of nerve impulses.

The inhibition of AChE by phorate oxon leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. This accumulation results in the continuous stimulation of cholinergic receptors, leading to a state of hyperexcitability, paralysis, and ultimately, death.

The signaling pathway of acetylcholinesterase and its inhibition by phorate oxon is depicted below.

Figure 1: Signaling pathway of acetylcholinesterase and its inhibition by phorate oxon.

Quantitative Toxicity Data

The acute toxicity of phorate and its metabolites to various non-target organisms is summarized in the tables below. It is important to note that much of the available data pertains to the parent compound, phorate. However, given the rapid conversion of phorate to the more toxic phorate oxon in vivo, these values provide a critical indication of the potential hazard of phorate oxon.[1][2]

Toxicity to Vertebrates

| Species | Common Name | Test Type | Value | Units | Reference |

| Anas platyrhynchos | Mallard Duck | Oral LD50 | 0.62 | mg/kg | [3] |

| Phasianus colchicus | Ring-necked Pheasant | Oral LD50 | 7.12 | mg/kg | [4] |

| Colinus virginianus | Bobwhite Quail | Dietary LC50 (5-day) | 24 - 77 | ppm | [4] |

| Oncorhynchus kisutch | Coho Salmon | 96-hr LC50 (Phorate) | 67.3 | µg/L | [5] |

| Oncorhynchus kisutch | Coho Salmon | 96-hr LC50 (Phorate in hypersaline) | 2.1 | µg/L | [5] |

| Lepomis macrochirus | Bluegill Sunfish | 96-hr LC50 | 2.35 | ppb | [6] |

| Rattus norvegicus | Rat (male) | Oral LD50 (Phorate Oxon) | 0.88 | mg/kg | [7][8] |

| Rattus norvegicus | Rat (female) | Oral LD50 (Phorate Oxon) | 0.55 | mg/kg | [7][8] |

Toxicity to Invertebrates

| Species | Common Name | Test Type | Value | Units | Reference |

| Daphnia magna | Water Flea | 48-hr EC50 | 0.60 | ppb | [6] |

| Gammarus fasciatus | Scud | 96-hr LC50 | 0.60 | ppb | [6] |

| Penaeus duorarum | Pink Shrimp | 96-hr LC50 | 0.11 | ppb | [6] |

| Apis mellifera | Honey Bee | Contact LD50 | 0.32 | µ g/bee | [9] |

In Vitro Acetylcholinesterase Inhibition

The inhibitory potency of phorate oxon and its further metabolites, phorate oxon sulfoxide and phorate oxon sulfone, against acetylcholinesterase highlights their significant neurotoxic potential.

| Compound | IC50 (AChE) | Units | Reference |

| Phorate | >100,000 | nM | [10] |

| Phorate Oxon (PHO) | 650 | nM | [10] |

| Phorate Oxon Sulfoxide (PHX) | 500 | nM | [10] |

| Phorate Oxon Sulfone (PHS) | 350 | nM | [10] |

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the assessment of phorate oxon toxicity.

Acute Oral Toxicity Testing (LD50)

Acute oral toxicity is typically determined following protocols such as the OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[2][8][10][11]

Figure 2: Generalized workflow for acute oral toxicity (LD50) determination.

Key Steps:

-

Animal Selection: Healthy, young adult animals of a single sex (typically female rats) are selected and acclimatized to laboratory conditions.[10]

-

Dose Preparation: The test substance (phorate oxon) is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared.[7]

-

Administration: A single dose is administered to the animals by oral gavage.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.[10]

-

Data Analysis: The dose-response data is statistically analyzed to determine the LD50, the dose estimated to cause mortality in 50% of the test animals.

Aquatic Toxicity Testing (LC50)

Aquatic toxicity is commonly assessed using protocols like the OECD Test Guideline 203 (Fish, Acute Toxicity Test).[12]

Figure 3: Generalized workflow for aquatic toxicity (LC50) determination.

Key Steps:

-

Test Organisms: A suitable aquatic species (e.g., rainbow trout, bluegill sunfish, daphnia magna) is chosen.

-

Test Solutions: A series of test solutions with varying concentrations of the test substance are prepared.

-

Exposure: The test organisms are exposed to the different concentrations for a defined period (typically 96 hours for fish and 48 hours for invertebrates).[13]

-

Observation: Mortality and any abnormal behavioral or physiological responses are recorded at specified intervals.

-

Data Analysis: The concentration-response data is used to calculate the LC50, the concentration estimated to be lethal to 50% of the test organisms.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of phorate oxon on acetylcholinesterase activity is quantified using the Ellman's method.[14][15][16]

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

General Procedure:

-

Prepare a reaction mixture containing a buffer, DTNB, and the enzyme source (e.g., brain homogenate, red blood cell lysate).

-

Add the substrate, acetylthiocholine, to initiate the reaction.

-

Incubate the mixture at a controlled temperature.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

To determine the inhibitory effect of phorate oxon, the enzyme is pre-incubated with various concentrations of the inhibitor before the addition of the substrate.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

Environmental Fate and Transport

Phorate is relatively non-persistent in the environment, but its degradation products, including phorate oxon, phorate sulfoxide, and phorate sulfone, are more persistent and often more toxic than the parent compound. These metabolites can be transported in soil and water, leading to the exposure of non-target organisms far from the initial application site.

The biotransformation of phorate to its more toxic metabolites is a key factor in its overall environmental risk.

Figure 4: Simplified metabolic and environmental degradation pathway of phorate.

Conclusion

Phorate oxon, the primary active metabolite of the insecticide phorate, exhibits high toxicity to a broad spectrum of non-target organisms. Its potent inhibition of acetylcholinesterase disrupts essential neurological functions, leading to severe adverse effects and mortality. The quantitative data presented in this guide, derived from standardized toxicological studies, underscore the significant risk that phorate and its oxon metabolite pose to wildlife, including birds, fish, and invertebrates. A thorough understanding of the toxicological profile of phorate oxon, its mechanism of action, and the methodologies used for its assessment is crucial for researchers, scientists, and drug development professionals working to mitigate the environmental impact of pesticides and develop safer alternatives.

References

- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 2. Kinetic Analysis of Oxime-Assisted Reactivation of Human, Guinea Pig, and Rat Acetylcholinesterase Inhibited by the Organophosphorus Pesticide Metabolite Phorate Oxon (PHO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypersalinity Acclimation Increases the Toxicity of the Insecticide Phorate in Coho Salmon (Oncorhynchus kisutch) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. elkhornsloughctp.org [elkhornsloughctp.org]

- 14. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparative acute oral toxicity of pesticides to six species of birds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phorate Degradation Pathway and its Bioactivation to Phorate Oxon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic degradation pathway of phorate, with a specific focus on its bioactivation to the highly toxic metabolite, phorate oxon. Phorate is a systemic organophosphate insecticide that functions by inhibiting acetylcholinesterase, a critical enzyme in the nervous system.[1][2] The toxicity of phorate is largely dependent on its metabolic conversion to its oxygen analog, phorate oxon.[3][4] This document details the biochemical transformations, enzymatic processes, and analytical methodologies relevant to the study of phorate and its metabolites.

Core Metabolic Pathway: Bioactivation of Phorate

The primary pathway of toxicological significance for phorate is its metabolic bioactivation through oxidative desulfuration. This process is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[3] The conversion involves the replacement of the sulfur atom double-bonded to the phosphorus (a thion group, P=S) with an oxygen atom, resulting in the formation of the corresponding oxon (P=O).[3][5] This transformation dramatically increases the compound's ability to inhibit acetylcholinesterase. Phorate itself is a poor inhibitor, but phorate oxon is a potent anticholinesterase agent.[4][6]

In addition to CYP enzymes, flavin-containing monooxygenases (FMOs) can also metabolize phorate, though they are less involved in the formation of the oxon metabolites.[3]

Comprehensive Degradation Pathways

Phorate undergoes two primary oxidative transformations: the bioactivation to phorate oxon and the oxidation of its thioether sulfur. These pathways can occur concurrently, leading to a series of more polar and often more toxic metabolites.[2][6]

-

Thioether Oxidation: The sulfur atom in the ethylthio side chain is oxidized to form phorate sulfoxide, which can be further oxidized to phorate sulfone.[7][8] This process is considered a major degradation route in both biological systems and the environment.[6][8]

-

Combined Oxidation: The metabolites from the thioether oxidation pathway (phorate sulfoxide and phorate sulfone) can also undergo oxidative desulfuration to yield their respective oxon analogs: phorate oxon sulfoxide and phorate oxon sulfone.[3][6] These fully oxidized metabolites are also potent acetylcholinesterase inhibitors.[6]

Quantitative Data

The degradation rate of phorate and the inhibitory potency of its metabolites are critical for risk assessment. The following tables summarize key quantitative data from various studies.

Table 1: Phorate Degradation Kinetics in Environmental Matrices

| Matrix | Conditions | Half-life (t½) | Reference |

|---|---|---|---|

| River Water | 25 °C, pH 7.95 | 7.30 days | [9] |

| Agricultural Soil | Field application | Residues detected up to 30 days, below quantification at 60 days | [10] |

| Aqueous Solution | Biodegradation by Pseudomonas aeruginosa PR1 | 5.68 days (with Fe(II)) to 6.02 days (with Humic Acid) | [11] |

| Aqueous Solution | Biodegradation by Pseudomonas sp. PR_02 | 4.07 days (with Cu(II)) to 5.02 days (with Humic Acid) | [11] |

| Sea Water | Basic pH | Faster degradation than in river or ground water |[12] |

Table 2: Anticholinesterase Activity of Phorate and its Metabolites

| Compound | IC50 (nM) | Relative Potency (Compared to Phorate) | Reference |

|---|---|---|---|

| Phorate | > 100,000 | 1x (Baseline) | [4] |

| Phorate Oxon (PHO) | 650 | ~154x more potent | [4] |

| Phorate Oxon Sulfoxide (PHX) | 500 | ~200x more potent | [4] |

| Phorate Oxon Sulfone (PHS) | 350 | ~286x more potent |[4] |

Note: IC50 is the concentration needed to inhibit 50% of acetylcholinesterase (AChE) in a sample. A lower IC50 indicates higher inhibitory potency.

Experimental Protocols

Accurate quantification of phorate and its metabolites is essential for research and regulatory monitoring. Below are detailed protocols for two common analytical approaches.

This method, often based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, allows for the simultaneous quantification of the parent compound and its various metabolites.[13][14]

Methodology:

-

Sample Homogenization: A representative sample (e.g., 10g of tissue or soil) is homogenized.

-

Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acidified acetonitrile (e.g., containing 1% acetic acid) is added. The tube is shaken vigorously for 1 minute.[14]

-

Partitioning: Anhydrous magnesium sulfate (~4g) and sodium chloride (~1g) are added to induce phase separation. The tube is shaken for 1 minute and then centrifuged at >3000 rpm for 5 minutes.[13][15]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer (supernatant) is transferred to a d-SPE tube containing a primary secondary amine (PSA) sorbent and C18. PSA removes organic acids and other interferences, while C18 removes nonpolar interferences.[14]

-

Analysis: The mixture is vortexed and centrifuged. The final extract is then filtered and analyzed using a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) in positive ion mode with multiple reaction monitoring (MRM).[13][14]

This method is a common regulatory approach that measures phorate and all its oxidative metabolites as a single common moiety, providing a value for "total phorate residues".[1]

Methodology:

-

Extraction: Residues are extracted from the sample matrix using an appropriate solvent such as chloroform or acetonitrile.[6]

-

Cleanup: The raw extract is purified using procedures suitable for the sample type (e.g., column chromatography).

-

Oxidation to a Common Moiety: The key step involves the chemical oxidation of all phorate-related residues (phorate, phorate sulfoxide, phorate sulfone, phorate oxon, and its sulfoxide/sulfone) to a single common product: phorate oxon sulfone . This is typically achieved using a strong oxidizing agent like m-chloroperbenzoic acid.[1][6]

-

Final Cleanup: A secondary cleanup step may be required to remove excess oxidizing agent and byproducts.

-

Analysis: The final extract, now containing only phorate oxon sulfone as the analyte of interest, is quantified by gas chromatography with a flame photometric detector (GC-FPD), which is selective for phosphorus-containing compounds.[1]

Factors Influencing Degradation

The degradation of phorate is influenced by several environmental and biological factors:

-

pH: Hydrolysis is a major degradation pathway in water, and the rate increases significantly in basic conditions (pH > 7).[12]

-

Temperature: Higher temperatures generally lead to faster degradation kinetics for phorate.[9]

-

Microbial Action: Soil microorganisms play a crucial role in the degradation of phorate. The conversion of phorate sulfoxide to phorate sulfone is primarily a biological process.[6] Numerous bacterial strains capable of degrading phorate have been isolated.[11][16]

-

Photodegradation: While sunlight can contribute to the degradation of some organophosphates, its effect on phorate is less significant compared to biodegradation and hydrolysis.[9][17]

References

- 1. fao.org [fao.org]

- 2. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Degradation and Metabolism of Phorate in Soil -Applied Biological Chemistry | Korea Science [koreascience.kr]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of phorate by bacterial strains in the presence of humic acid and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. Phorate 10CG: Overview of uses, environmental impact, and safety concerns | Deep Science Publishing [deepscienceresearch.com]

Phorate Oxon: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate oxon is the primary toxic metabolite of the organophosphate insecticide phorate. Its significance lies in its potent inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This document provides an in-depth review of the existing scientific literature on phorate oxon, covering its chemical properties, synthesis, mechanism of action, toxicology, and analytical methods. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the core concepts.

Chemical and Physical Properties

Phorate oxon, with the IUPAC name 1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane, is the oxygen analog of phorate. The substitution of sulfur with oxygen in the P=S bond to a P=O bond during metabolism significantly increases its toxicity.

| Property | Value | Reference |

| IUPAC Name | 1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane | --INVALID-LINK-- |

| CAS Number | 2600-69-3 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₇O₃PS₂ | --INVALID-LINK-- |

| Molecular Weight | 244.31 g/mol | --INVALID-LINK-- |

| Appearance | Colorless oil | --INVALID-LINK-- |

| Boiling Point | 110.6 °C | --INVALID-LINK-- |

| Melting Point | -93 °C | --INVALID-LINK-- |

| Solubility | Sparingly soluble in chloroform and methanol | --INVALID-LINK-- |

Synthesis of Phorate Oxon

The synthesis of phorate oxon is typically achieved through the oxidation of phorate. While specific, detailed laboratory protocols are often proprietary, a general synthetic approach involves the conversion of the thiono group (P=S) to the oxo group (P=O). One referenced method for in-house synthesis is described by Snider et al. (2016b)[1]. A general representation of this oxidation is depicted below.

Figure 1: General synthesis pathway of phorate oxon from phorate.

Metabolism of Phorate

Phorate itself is not a potent acetylcholinesterase inhibitor. It requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to its toxic oxon form. Phorate and phorate oxon can be further metabolized through sulfoxidation to even more potent inhibitors.

Figure 2: Metabolic pathway of phorate to phorate oxon and its metabolites.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for phorate oxon is the irreversible inhibition of acetylcholinesterase (AChE) in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, phorate oxon causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent toxic effects.

Figure 3: Signaling pathway of acetylcholinesterase inhibition by phorate oxon.

Toxicology

Phorate oxon is highly toxic. Its toxicity is significantly greater than its parent compound, phorate. The following tables summarize key toxicological data.

Acute Toxicity of Phorate Oxon

| Species | Route | LD50 | Sex | Reference |

| Rat (Sprague-Dawley) | Oral | 0.88 mg/kg | Male | [2][3] |

| Rat (Sprague-Dawley) | Oral | 0.55 mg/kg | Female | [2][3] |

Inhibition of Acetylcholinesterase (IC50 Values)

| Compound | IC50 (nM) | Enzyme Source | Reference |

| Phorate | >100,000 | Rat Brain AChE | [4] |

| Phorate Oxon (PHO) | 650 | Rat Brain AChE | [4] |

| Phorate Oxon Sulfoxide (PHX) | 500 | Rat Brain AChE | [4] |

| Phorate Oxon Sulfone (PHS) | 350 | Rat Brain AChE | [4] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase activity and its inhibition is commonly performed using the colorimetric method developed by Ellman et al. (1961).

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Phorate oxon (or other inhibitor) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the inhibitor solution (phorate oxon at different concentrations), and 10 µL of AChE solution.

-

Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C) to allow the inhibitor to interact with the enzyme.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.

-

The rate of change in absorbance is used to calculate the enzyme activity.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 4: Experimental workflow for the Ellman's acetylcholinesterase inhibition assay.

Analytical Methods for Phorate Oxon Detection

The detection and quantification of phorate oxon in various matrices, such as biological tissues, food, and environmental samples, are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern, allowing for identification and quantification.

General Protocol for Biological Samples:

-

Extraction: Homogenize the sample and extract with an organic solvent such as acetonitrile or a mixture of hexane and acetone.

-

Clean-up: The extract is then cleaned up to remove interfering substances. This can be done using solid-phase extraction (SPE) with cartridges like C18 or Florisil.

-

Concentration: The cleaned-up extract is concentrated to a small volume.

-

GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used with a temperature program to separate the analytes. Helium is typically used as the carrier gas.

-

MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of phorate oxon.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is particularly useful for analyzing less volatile and more polar compounds. It separates compounds using high-performance liquid chromatography, and the tandem mass spectrometer provides two stages of mass analysis for high selectivity and sensitivity.

General Protocol for Food or Environmental Samples:

-

Extraction: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method is often employed. The sample is homogenized and extracted with acetonitrile, followed by the addition of salts to induce phase separation.

-

Clean-up: A dispersive solid-phase extraction (d-SPE) step is performed by adding sorbents like primary secondary amine (PSA) to the acetonitrile extract to remove interferences.

-

LC-MS/MS Analysis:

-

LC Conditions: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate.

-

MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode is typically used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for phorate oxon are monitored.

-

-

Quantification: Similar to GC-MS, quantification is based on a calibration curve.

Conclusion

Phorate oxon is a highly toxic metabolite of the insecticide phorate, acting as a potent inhibitor of acetylcholinesterase. Its formation through metabolic activation is a key determinant of phorate's toxicity. Understanding its chemical properties, synthesis, mechanism of action, and metabolism is crucial for risk assessment, the development of analytical methods for its detection, and the design of potential antidotes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working in toxicology, drug development, and environmental science. Further research into the detailed toxicokinetics and toxicodynamics of phorate oxon and its metabolites will continue to enhance our understanding of its risks and inform strategies for mitigation.

References

- 1. Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Phoratoxin from Phoradendron: A Technical Guide to Isolation, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and mechanism of action of phoratoxin, a group of toxic polypeptides found in the American mistletoe, Phoradendron. Phoratoxins are members of the thionin family of small, cysteine-rich plant defense proteins.[1] They have garnered significant interest in the scientific community for their cytotoxic properties and potential as therapeutic agents. This document outlines a representative experimental workflow for the purification of phoratoxin and details its interaction with cell membranes.

Isolation and Purification of Phoratoxin

The isolation and purification of phoratoxin from Phoradendron species, primarily Phoradendron tomentosum, involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a representative workflow based on the established methods.

Experimental Protocol: Phoratoxin Purification

This protocol is adapted from the methodologies described by Mellstrand and Samuelsson (1973).[2][3]

1. Plant Material and Extraction:

- Fresh leaves and stems of Phoradendron tomentosum are collected and homogenized.

- The homogenized plant material is extracted with a dilute acid solution (e.g., 0.1 M HCl) to solubilize the basic phoratoxin proteins.

- The mixture is stirred for several hours at 4°C to ensure efficient extraction.

- The extract is then clarified by centrifugation to remove solid plant debris.

2. Ammonium Sulfate Precipitation:

- The clarified supernatant is subjected to fractional ammonium sulfate precipitation to concentrate the proteins.

- Solid ammonium sulfate is gradually added to the extract to a final saturation of approximately 80%.

- The precipitated proteins are collected by centrifugation and redissolved in a minimal volume of a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0).

3. Gel Filtration Chromatography:

- The redissolved protein precipitate is applied to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same phosphate buffer.

- The proteins are eluted with the equilibration buffer, and fractions are collected.

- The absorbance of the fractions at 280 nm is monitored to identify the protein peaks. Phoratoxin, with a molecular weight of approximately 5 kDa, will elute in the corresponding fractions.

4. Ion-Exchange Chromatography:

- The phoratoxin-containing fractions from gel filtration are pooled and applied to a cation-exchange chromatography column (e.g., CM-cellulose) equilibrated with a low ionic strength buffer (e.g., 0.01 M phosphate buffer, pH 7.0).

- After washing the column to remove unbound material, the bound proteins are eluted with a linear salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer).

- Fractions are collected and assayed for protein content and toxicity. Phoratoxin, being a basic protein, will bind to the cation-exchange resin and elute at a specific salt concentration.

5. Purity Assessment:

- The purity of the final phoratoxin preparation is assessed by techniques such as polyacrylamide gel electrophoresis (PAGE) under acidic conditions and amino acid analysis.

Experimental Workflow for Phoratoxin Isolation and Purification

Caption: A flowchart illustrating the key steps in the isolation and purification of phoratoxin.

Quantitative Data

The following table summarizes representative quantitative data that could be expected during the purification of phoratoxin. Please note that these values are illustrative and can vary depending on the specific experimental conditions, plant material, and analytical methods used.

| Purification Step | Total Protein (mg) | Phoratoxin Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity Fold |

| Crude Extract | 10,000 | 1,000,000 | 100 | 100 | 1 |

| Ammonium Sulfate Precipitation | 2,000 | 800,000 | 400 | 80 | 4 |

| Gel Filtration Chromatography | 400 | 600,000 | 1,500 | 60 | 15 |

| Ion-Exchange Chromatography | 50 | 400,000 | 8,000 | 40 | 80 |

Mechanism of Action: Membrane Disruption

Phoratoxin exerts its cytotoxic effects primarily through the disruption of cell membranes.[1] It does not appear to engage a specific intracellular signaling cascade in the classical sense but rather acts as a detergent, leading to membrane permeabilization and cell lysis.[4]

The proposed mechanism involves the following steps:

-

Adsorption: Phoratoxin monomers in solution adsorb to the surface of the cell membrane.

-

Oligomerization: The adsorbed monomers oligomerize on the membrane surface, forming protein patches.

-

Pore Formation: The oligomeric protein complexes insert into the lipid bilayer, forming transmembrane pores or channels. This insertion is facilitated by the amphipathic nature of the phoratoxin molecule.

-

Ion Leakage: The formed pores allow for the uncontrolled passage of ions and small molecules across the cell membrane, leading to a disruption of the electrochemical gradient.

-

Cell Lysis: The sustained leakage of cellular contents and influx of extracellular fluid ultimately results in cell swelling and lysis.

Three main models have been proposed for the membrane disruption by thionins like phoratoxin: the "ion channel formation" model, the "carpet model," and the "dissolution of the membrane" model.[3] All three models involve the initial adsorption and aggregation of the toxin on the membrane surface.

Proposed Mechanism of Phoratoxin-Induced Membrane Disruption

Caption: A diagram illustrating the proposed mechanism of phoratoxin's action on cell membranes.

Conclusion

The isolation and purification of phoratoxin from Phoradendron provide a valuable source of this potent cytotoxic protein for research and potential drug development. The multi-step chromatographic procedure, though requiring careful optimization, can yield highly purified phoratoxin. Understanding its mechanism of action as a membrane-disrupting agent is crucial for exploring its therapeutic applications, particularly in the context of anticancer and antimicrobial research. Further studies are warranted to fully elucidate the structure-activity relationships of different phoratoxin isoforms and to explore their potential for targeted drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Phoratoxin, a toxic protein from the mistletoe Phoradendron tomentosum subsp. macrophyllum (Loranthaceae). Improvements in the isolation procedure and further studies on the properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of phoratoxin B, a toxin isolated from mistletoe, on frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoratoxin: A Comprehensive Technical Guide to its Amino Acid Sequence and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoratoxin, a member of the thionin family of plant defense proteins, is a cytotoxic peptide isolated from the American mistletoe, Phoradendron tomentosum. This document provides a detailed overview of the amino acid sequence of phoratoxin and its known variants. It outlines the experimental methodologies employed for its sequence determination and summarizes its biological activity with available quantitative data. Furthermore, this guide elucidates the proposed mechanism of action of phoratoxin, focusing on its interaction with cellular membranes, and provides a visual representation of this process. This technical guide is intended to serve as a comprehensive resource for researchers in the fields of toxicology, pharmacology, and drug development.

Amino Acid Sequence of Phoratoxin and Its Variants

Phoratoxin is a small, basic peptide composed of 46 amino acid residues. Several variants of phoratoxin have been identified, exhibiting slight variations in their amino acid sequences. The primary amino acid sequence of Phoratoxin B is presented below, along with a comparison to other known related toxins.

Table 1: Amino Acid Sequences of Phoratoxin and Related Thionins

| Toxin Name | Organism | Sequence |

| Phoratoxin | Phoradendron leucarpum subsp. tomentosum | KSCCPTTTARNIYNTCRFGGGSRPVCAKLSGCKIISGTKCDSGWNH[1][2] |

| Ligatoxin B | Phoradendron liga | KSCCPSTTARNIYNTCRLTGASRSVCASLSGCKIISGSTCDSGWNH[3] |

Experimental Protocols for Sequence Determination

The determination of the amino acid sequence of phoratoxin and its homologs has been achieved through a combination of classic and modern protein chemistry techniques.

Protein Purification

The initial step in sequencing is the purification of phoratoxin from the leaves and stems of the mistletoe plant. A general workflow for purification involves:

-

Extraction: Plant material is homogenized in a suitable buffer to extract the proteins.

-

Chromatography: The crude extract is then subjected to a series of chromatographic steps to isolate the toxin. These methods typically include:

-

Gel Filtration Chromatography: To separate proteins based on size.

-

Ion Exchange Chromatography: To separate proteins based on their net charge. Phoratoxin, being a basic protein, is often purified using a cation exchange column.

-

Amino Acid Sequencing

The purified phoratoxin is then subjected to sequencing methodologies.

Automated Edman degradation has been a primary method for determining the N-terminal amino acid sequence of phoratoxin.[3] The process involves the following steps:

-

Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.

-

Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).

-

Cycling: The process is repeated to sequentially identify the subsequent amino acids in the chain.

To confirm the sequence and to sequence longer peptides, enzymatic digestion followed by mass spectrometry is often employed.[3]

-

Enzymatic Digestion: The protein is cleaved into smaller peptide fragments using specific proteases, such as trypsin or chymotrypsin. Trypsin, for example, cleaves the peptide bond C-terminal to lysine (K) and arginine (R) residues.

-

Peptide Separation: The resulting peptide fragments are separated by reverse-phase HPLC.

-

Mass Spectrometry: The mass of each peptide fragment is determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Tandem Mass Spectrometry (MS/MS): Individual peptide fragments are then subjected to tandem mass spectrometry. In this technique, a peptide is fragmented in the mass spectrometer, and the masses of the resulting fragment ions are used to deduce the amino acid sequence of the original peptide.

The overlapping sequences from different enzymatic digests are then assembled to reconstruct the full-length protein sequence.

Biological Activity and Quantitative Data

Phoratoxin exhibits potent cytotoxic activity. Its primary mechanism of action is the disruption of cell membranes.

Cytotoxicity

Table 2: In Vitro Cytotoxicity of Ligatoxin B [3]

| Cell Line | Description | IC50 (µM) |

| U-937-GTB | Human lymphoma | 1.8 |

| ACHN | Multidrug-resistant renal adenocarcinoma | 3.2 |

Membrane Depolarization

Phoratoxin B has been demonstrated to cause irreversible depolarization of the membrane in frog skeletal muscle fibers. This effect is attributed to an increase in a non-selective leak current across the membrane. The toxin-induced inward resting current was not blocked by common ion channel blockers, suggesting a direct effect on the membrane integrity rather than interaction with specific ion channels.

Mechanism of Action: Membrane Disruption

Phoratoxin does not appear to act on a specific intracellular signaling pathway. Instead, its toxicity is attributed to its direct interaction with and disruption of the cell membrane.

The proposed mechanism involves the following steps:

-

Binding to the Membrane: Phoratoxin, being a cationic and amphipathic molecule, is thought to initially bind to the negatively charged components of the cell membrane, such as phospholipids.

-

Membrane Insertion and Pore Formation: Following binding, the toxin is believed to insert into the lipid bilayer, leading to a disruption of the membrane's structural integrity. This can result in the formation of pores or channels.

-

Increased Membrane Permeability: The formation of these pores leads to an uncontrolled flux of ions and small molecules across the membrane, disrupting the cell's electrochemical gradients.

-

Cell Lysis: The loss of membrane integrity and ionic homeostasis ultimately leads to cell swelling and lysis.

This direct, detergent-like action on the cell membrane explains the broad-spectrum cytotoxicity of phoratoxin.

Visualizations

Experimental Workflow for Phoratoxin Sequencing

Caption: Experimental workflow for phoratoxin purification and sequencing.

Proposed Mechanism of Phoratoxin-Induced Membrane Disruption

References

- 1. Effect of phoratoxin B, a toxin isolated from mistletoe, on frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligatoxin B, a new cytotoxic protein with a novel helix-turn-helix DNA-binding domain from the mistletoe Phoradendron liga - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phoratoxin, a toxic protein from the mistletoe Phoradendron tomentosum subsp. macrophyllum (Loranthaceae). Improvements in the isolation procedure and further studies on the properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phoratoxin Isoforms (A, B, C)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoratoxins are a group of small, basic polypeptides belonging to the thionin family, isolated from the American mistletoe, Phoradendron tomentosum. These toxins exhibit significant biological activities, including hemolytic, cytotoxic, and cardiotoxic effects, making them subjects of interest for toxicological studies and potential therapeutic applications. This technical guide provides a detailed overview of three specific isoforms of phoratoxin: A, B, and C. It covers their biochemical properties, methodologies for their study, and a proposed signaling pathway initiated by their interaction with the cell membrane. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

Phoratoxins are phytotoxins found in the leaves and stems of the American mistletoe (Phoradendron tomentosum).[1] Like other members of the thionin family, they are small, cysteine-rich peptides with a molecular weight of approximately 5 kDa.[2] Several isoforms of phoratoxin have been identified, with phoratoxins A, B, and C being among the well-characterized. These isoforms share a high degree of sequence homology but exhibit subtle differences in their amino acid composition, which may influence their biological activity.

The primary mechanism of action for phoratoxins is the disruption of cell membranes.[2] Their amphipathic nature allows them to interact with and insert into the phospholipid bilayer, leading to increased membrane permeability, depolarization, and eventual cell lysis.[2] This cytotoxic activity has garnered interest in their potential as anticancer agents.[2] This guide focuses on providing detailed technical information regarding phoratoxin isoforms A, B, and C to facilitate further research and development.

Quantitative Data on Phoratoxin Isoforms A, B, and C

The following tables summarize the key quantitative data for phoratoxin isoforms A, B, and C, derived from their amino acid sequences.

Table 1: General Properties of Phoratoxin Isoforms A, B, and C

| Property | Phoratoxin A | Phoratoxin B | Phoratoxin C |

| Amino Acid Sequence | KSCCPTTTARNIYNTCRFGGGSRPVCAKLSGCKIISGTKCDSGWNH | KSCCPTTTARNIYNTCRFGGGSRPICAKLSGCKIISGTKCDSGWDH | KSCCPTTTARNIYNTCRFGGGSRPICAKLSGCKIISGTKCDSGWTH |

| Number of Amino Acids | 46 | 46 | 46 |

| Molecular Weight (Da) | 4933.8 | 4997.8 | 5028.9 |

| Theoretical Isoelectric Point (pI) | 8.83 | 8.83 | 8.83 |

Table 2: Amino Acid Composition of Phoratoxin Isoforms A, B, and C

| Amino Acid | Phoratoxin A (%) | Phoratoxin B (%) | Phoratoxin C (%) |

| Alanine (A) | 6.5 | 6.5 | 6.5 |

| Arginine (R) | 6.5 | 6.5 | 6.5 |

| Asparagine (N) | 4.3 | 2.2 | 2.2 |

| Aspartic Acid (D) | 2.2 | 4.3 | 2.2 |

| Cysteine (C) | 13.0 | 13.0 | 13.0 |

| Glutamic Acid (E) | 0.0 | 0.0 | 0.0 |

| Glutamine (Q) | 0.0 | 0.0 | 0.0 |

| Glycine (G) | 13.0 | 10.9 | 10.9 |

| Histidine (H) | 2.2 | 2.2 | 4.3 |

| Isoleucine (I) | 6.5 | 8.7 | 8.7 |

| Leucine (L) | 2.2 | 2.2 | 2.2 |

| Lysine (K) | 8.7 | 6.5 | 6.5 |

| Methionine (M) | 0.0 | 0.0 | 0.0 |

| Phenylalanine (F) | 2.2 | 2.2 | 2.2 |

| Proline (P) | 4.3 | 4.3 | 4.3 |

| Serine (S) | 10.9 | 10.9 | 10.9 |

| Threonine (T) | 8.7 | 8.7 | 10.9 |

| Tryptophan (W) | 2.2 | 2.2 | 2.2 |

| Tyrosine (Y) | 2.2 | 2.2 | 2.2 |

| Valine (V) | 2.2 | 0.0 | 0.0 |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of phoratoxin isoforms.

Phoratoxin Extraction and Purification

The following protocol outlines a general procedure for the extraction and purification of phoratoxins from Phoradendron tomentosum leaves.

3.1.1. Extraction

-

Harvesting and Preparation: Collect fresh leaves of Phoradendron tomentosum. Wash the leaves thoroughly with distilled water and blot dry.

-

Homogenization: Homogenize the leaves in a blender with an acidic extraction buffer (e.g., 0.1 M HCl in 80% ethanol) at a 1:5 (w/v) ratio.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the crude phoratoxin extract.

3.1.2. Purification by Ion-Exchange and Gel Filtration Chromatography

-

Buffer Exchange: Desalt the crude extract and exchange the buffer to a low ionic strength binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) using a desalting column or dialysis.

-

Ion-Exchange Chromatography:

-

Equilibrate a cation exchange column (e.g., CM-Sepharose) with the binding buffer.

-

Load the buffer-exchanged sample onto the column.

-

Wash the column with several column volumes of binding buffer to remove unbound proteins.

-

Elute the bound phoratoxins using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).

-

Collect fractions and monitor the protein content at 280 nm.

-

-

Gel Filtration Chromatography:

-

Pool the fractions containing phoratoxins from the ion-exchange step and concentrate them.

-

Equilibrate a gel filtration column (e.g., Sephadex G-50) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Load the concentrated sample onto the column.

-

Elute the proteins with the same buffer.

-

Collect fractions and monitor the protein content at 280 nm. The phoratoxin isoforms will elute based on their molecular size.

-

-

Purity Analysis: Assess the purity of the isolated isoforms using SDS-PAGE and reverse-phase HPLC.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of phoratoxin isoforms.

-

Cell Seeding: Seed target cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Toxin Treatment: Prepare serial dilutions of the purified phoratoxin isoforms (A, B, and C) in cell culture medium.

-

Incubation: Remove the old medium from the cells and add 100 µL of the phoratoxin dilutions to the respective wells. Include a control group with medium only. Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-